![molecular formula C19H18O2 B14286912 {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone CAS No. 125642-44-6](/img/structure/B14286912.png)
{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[Hydroxy(phenyl)methyl]bicyclo[111]pentan-1-yl}(phenyl)methanone is a complex organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenyl-substituted bicyclo[1.1.1]pentane derivative with a hydroxy(phenyl)methyl reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
In chemistry, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhanced performance of these materials.
作用机制
The mechanism of action of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
- {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanol
- {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)ethanone
Uniqueness
Compared to similar compounds, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone stands out due to its unique bicyclo[1.1.1]pentane core structure. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules further enhances its utility in scientific research and industrial applications.
属性
CAS 编号 |
125642-44-6 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
[3-[hydroxy(phenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-phenylmethanone |
InChI |
InChI=1S/C19H18O2/c20-16(14-7-3-1-4-8-14)18-11-19(12-18,13-18)17(21)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2 |
InChI 键 |
ALYNATYLKKNXIJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

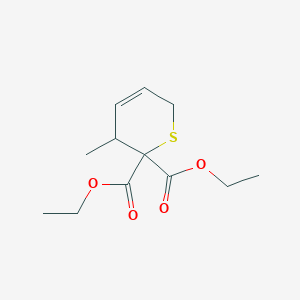

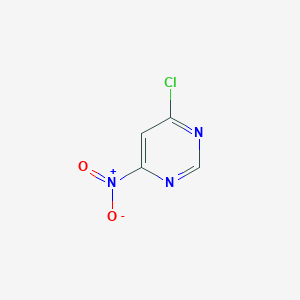
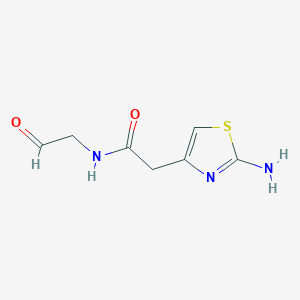
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
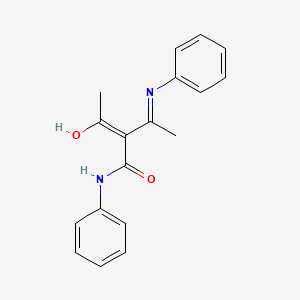
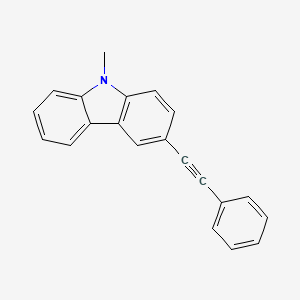
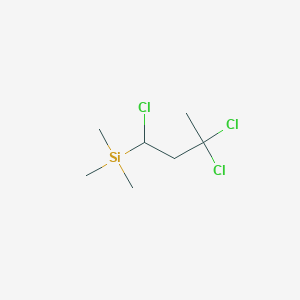


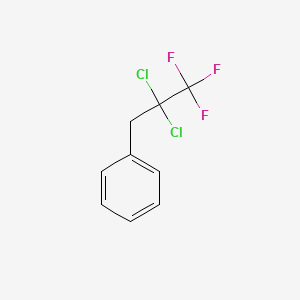
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
